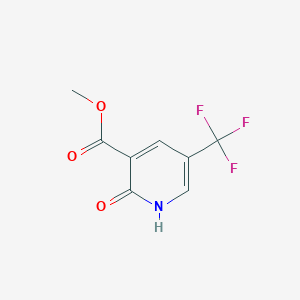

Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate

概要

説明

Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate is a synthetic compound that belongs to the class of nicotinic acid derivatives. It is widely used in various fields, including medical, environmental, and industrial research. The compound has a molecular formula of C8H6F3NO3 and a molecular weight of 221.13 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate can be synthesized through several methods. One common route involves the esterification of 2-hydroxy-5-(trifluoromethyl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

化学反応の分析

Types of Reactions

Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

Oxidation: Products include 2-keto-5-(trifluoromethyl)nicotinate or 2-carboxy-5-(trifluoromethyl)nicotinate.

Reduction: The major product is 2-hydroxy-5-(trifluoromethyl)nicotinyl alcohol.

Substitution: Products vary depending on the nucleophile used, such as 2-hydroxy-5-(trifluoromethyl)nicotinyl amine or 2-hydroxy-5-(trifluoromethyl)nicotinyl thiol.

科学的研究の応用

Medicinal Chemistry Applications

Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for modifications that enhance biological activity.

Synthesis of Respiratory Disorder Treatments

One notable application is in the synthesis of derivatives used to treat respiratory disorders, including cystic fibrosis. The compound acts as a precursor for synthesizing (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, which has shown potential in restoring CFTR channel function in patients with cystic fibrosis . This application underscores the compound's role in developing therapeutics for genetic diseases.

Antimicrobial Agents

Research indicates that derivatives of this compound can be modified to create antimicrobial agents. These derivatives exhibit activity against various pathogens, making them candidates for further development in treating infections .

Agrochemical Applications

The compound also finds applications in agrochemicals, where it is utilized as an active ingredient in pesticides and herbicides.

Herbicide Development

This compound is involved in the synthesis of flurtamone, a herbicide effective against a range of weeds. Its trifluoromethyl group enhances the herbicidal properties by improving the compound's metabolic stability and selectivity . This application highlights its importance in agricultural practices aimed at improving crop yields.

Synthesis Techniques

The synthesis of this compound typically involves several chemical reactions that optimize yield and purity.

Reaction Mechanisms

The compound can be synthesized through a series of steps involving alkali treatment followed by intramolecular cyclization, which improves reaction yields and reduces side products . The preferred synthetic routes have been identified as those that minimize hazardous reagents and maximize efficiency.

Industrial Applications

In industrial settings, this compound has been tested for large-scale production methods that maintain high yields while minimizing environmental impact . These studies emphasize the compound's viability for commercial use.

Clinical Research

Clinical studies involving derivatives of this compound have demonstrated promising results in enhancing drug efficacy for respiratory treatments . These findings are critical for advancing therapeutic options available to patients with chronic respiratory conditions.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of respiratory disorder treatments | Enhances CFTR function; potential antimicrobial properties |

| Agrochemicals | Development of herbicides like flurtamone | Improves crop yield; selective weed control |

| Industrial Synthesis | Large-scale production techniques | High yield; reduced environmental impact |

作用機序

The mechanism of action of Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

類似化合物との比較

Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate can be compared with other nicotinic acid derivatives, such as:

- Methyl 2-hydroxy-5-methyl nicotinate

- Methyl 2-hydroxy-5-chloro nicotinate

- Methyl 2-hydroxy-5-bromo nicotinate

生物活性

Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate (MHTN) is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MHTN is a derivative of nicotinic acid characterized by the presence of a hydroxyl group and a trifluoromethyl group. Its chemical formula is , and it exhibits properties typical of both nicotinic acid derivatives and fluorinated compounds.

Biological Activities

1. Antimicrobial Activity

MHTN has demonstrated significant antimicrobial properties. In vitro studies have shown that compounds with trifluoromethyl substitutions exhibit enhanced antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for MHTN derivatives have been reported in the range of 12.5–25 μg/mL against MRSA, indicating comparable efficacy to standard antibiotics like nitrofurantoin .

2. Antiviral Activity

Recent research has highlighted the potential of MHTN as an antiviral agent. It has been evaluated for its ability to inhibit the HIV-1 reverse transcriptase-associated ribonuclease H function. Among a series of tested compounds derived from similar scaffolds, several exhibited low micromolar inhibitory activity, suggesting that MHTN may also serve as a template for developing new antiviral drugs .

3. Antifungal Activity

The antifungal properties of MHTN have been explored, particularly against Candida albicans. Compounds with similar structural features have shown MIC values ranging from 1.6 to 25 μg/mL against various fungal strains, indicating that MHTN could be effective in treating fungal infections .

The biological activity of MHTN can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : MHTN derivatives have been shown to inhibit key enzymes involved in the biosynthesis of essential cellular components in bacteria and fungi, such as the CYP51 enzyme responsible for ergosterol synthesis in fungi .

- Disruption of Cellular Membranes : The presence of the trifluoromethyl group enhances lipophilicity, allowing these compounds to penetrate cellular membranes more effectively and disrupt membrane integrity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of MHTN against clinical isolates of MRSA and other resistant strains. The results indicated that MHTN not only inhibited bacterial growth but also reduced biofilm formation, which is critical for bacterial persistence and resistance .

Case Study 2: Antiviral Screening

In another study, MHTN was screened alongside other nicotinic acid derivatives for their ability to inhibit HIV-1 replication in cell-based assays. The findings revealed that certain modifications to the MHTN structure significantly enhanced its antiviral potency, suggesting avenues for further drug development .

Table 1: Biological Activities of this compound Derivatives

特性

IUPAC Name |

methyl 2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(8(9,10)11)3-12-6(5)13/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEIGXVJDBWJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CNC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。